molecular formula C22H18ClNS B2819431 1-benzyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indole CAS No. 681273-98-3

1-benzyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indole

Cat. No.: B2819431
CAS No.: 681273-98-3
M. Wt: 363.9
InChI Key: OHAVXIYQOXMHNF-UHFFFAOYSA-N
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Description

1-benzyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzyl group attached to the nitrogen atom of the indole ring and a 4-chlorophenylmethylsulfanyl group at the 3-position of the indole ring.

Preparation Methods

The synthesis of 1-benzyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indole typically involves several steps, including the formation of the indole core and subsequent functionalization. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The benzylation of the indole nitrogen can be achieved using benzyl chloride in the presence of a base such as sodium hydride.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-benzyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indole undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-benzyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indole can be compared with other indole derivatives, such as:

    1-Benzyl-3-[(4-methylphenyl)methylsulfanyl]indole: Similar structure but with a methyl group instead of a chlorine atom, which may affect its biological activity and chemical reactivity.

    1-Benzyl-3-[(4-fluorophenyl)methylsulfanyl]indole: Contains a fluorine atom, which can influence its pharmacokinetic properties and binding interactions.

    1-Benzyl-3-[(4-bromophenyl)methylsulfanyl]indole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-benzyl-3-[(4-chlorophenyl)methylsulfanyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNS/c23-19-12-10-18(11-13-19)16-25-22-15-24(14-17-6-2-1-3-7-17)21-9-5-4-8-20(21)22/h1-13,15H,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAVXIYQOXMHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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